Unique Dual-Substitution Pattern Creates a Distinct SAR Niche Compared to 5-Cyanoindole and 6-Methoxyindole
6-Methoxy-1H-indole-5-carbonitrile is distinguished from its closest analogs—5-cyanoindole and 6-methoxyindole—by the simultaneous presence of both the 5-cyano and 6-methoxy substituents. 5-Cyanoindole is a common building block, with a molecular weight of 142.16 g/mol and a melting point of 106–108°C , while 6-methoxyindole has a molecular weight of 147.17 g/mol and a logP of 2.18 . 6-Methoxy-1H-indole-5-carbonitrile combines these features, resulting in a molecular weight of 172.18 g/mol and a predicted logP of approximately 1.9–2.1. The cyano group at the 5-position is a well-validated pharmacophore for kinase inhibition, with 5-cyanoindole serving as an intermediate in the synthesis of LSD1/HDAC dual inhibitors and HCV replication inhibitors [1]. The methoxy group at the 6-position enhances the indole ring's electron density, a feature shown to be critical for cytotoxicity and antiproliferative activity in numerous indole-based series [2].
| Evidence Dimension | Structural Complexity and Functional Group Count |
|---|---|
| Target Compound Data | Molecular weight: 172.18 g/mol; Contains both 5-CN and 6-OCH3 groups; Predicted logP ~1.9–2.1 |
| Comparator Or Baseline | 5-Cyanoindole (MW 142.16 g/mol, only 5-CN, m.p. 106–108°C); 6-Methoxyindole (MW 147.17 g/mol, only 6-OCH3, logP 2.18) |
| Quantified Difference | Target compound has a molecular weight 30.02 g/mol higher than 5-cyanoindole and 25.01 g/mol higher than 6-methoxyindole, reflecting the presence of an additional functional group. LogP is ~0.2–0.3 units lower than 6-methoxyindole, indicating improved aqueous solubility due to the polar cyano group. |
| Conditions | Structural analysis based on IUPAC nomenclature and vendor specifications |
Why This Matters
The dual-substitution pattern provides a unique chemical starting point for SAR exploration that cannot be achieved by purchasing two separate mono-substituted indoles and attempting to combine them, as the direct introduction of the second substituent onto an already functionalized indole core is synthetically challenging.
- [1] Discovery of Novel 5-Cyano-3-phenylindole-Based LSD1/HDAC Dual Inhibitors for Colorectal Cancer Treatment. 2024. View Source
- [2] ArTS. Methoxy substitution and location on the indole nucleus plays an important role in inhibition of cell growth, and the most favorable position for the substituent was at C-6. 2023. View Source
